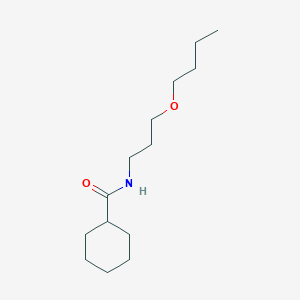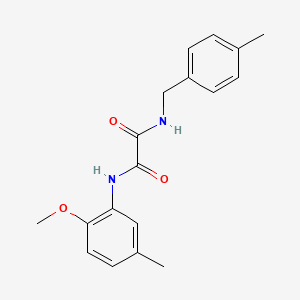
1-(cyclobutylcarbonyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclobutylcarbonyl)-4-ethylpiperazine, also known as CBEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBEP is a piperazine derivative that has been found to exhibit a range of interesting biological properties. In
作用機序
The mechanism of action of 1-(cyclobutylcarbonyl)-4-ethylpiperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, including acetylcholinesterase and the cannabinoid receptors CB1 and CB2. 1-(cyclobutylcarbonyl)-4-ethylpiperazine has also been shown to modulate the levels of certain neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects
1-(cyclobutylcarbonyl)-4-ethylpiperazine has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 1-(cyclobutylcarbonyl)-4-ethylpiperazine has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 1-(cyclobutylcarbonyl)-4-ethylpiperazine has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-(cyclobutylcarbonyl)-4-ethylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 1-(cyclobutylcarbonyl)-4-ethylpiperazine is also stable under a variety of conditions, which makes it suitable for use in a range of assays and experiments. However, 1-(cyclobutylcarbonyl)-4-ethylpiperazine has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 1-(cyclobutylcarbonyl)-4-ethylpiperazine can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(cyclobutylcarbonyl)-4-ethylpiperazine. One area of interest is the development of 1-(cyclobutylcarbonyl)-4-ethylpiperazine derivatives with improved biological activity and selectivity. Another area of research is the investigation of the mechanism of action of 1-(cyclobutylcarbonyl)-4-ethylpiperazine and its potential targets in the body. Finally, there is a need for further studies to evaluate the safety and efficacy of 1-(cyclobutylcarbonyl)-4-ethylpiperazine in animal models and human clinical trials. Overall, 1-(cyclobutylcarbonyl)-4-ethylpiperazine is a promising compound with a range of potential applications in scientific research.
合成法
The synthesis of 1-(cyclobutylcarbonyl)-4-ethylpiperazine involves the reaction of 4-ethylpiperazine with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to give 1-(cyclobutylcarbonyl)-4-ethylpiperazine as the final product. The yield of 1-(cyclobutylcarbonyl)-4-ethylpiperazine can be improved by using different reaction conditions and optimizing the reaction parameters.
科学的研究の応用
1-(cyclobutylcarbonyl)-4-ethylpiperazine has been extensively studied for its potential applications in scientific research. It has been found to have a range of interesting biological properties, including antitumor, anti-inflammatory, and antiviral activities. 1-(cyclobutylcarbonyl)-4-ethylpiperazine has also been shown to exhibit neuroprotective effects and to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
特性
IUPAC Name |
cyclobutyl-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-12-6-8-13(9-7-12)11(14)10-4-3-5-10/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZAYPZIQRRSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(4-ethylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156004.png)
![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
![2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5156014.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5156032.png)
![1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5156045.png)

amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)
![2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156066.png)

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156079.png)
![N-(4-ethoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156084.png)
![3-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]-1,3-benzothiazol-3-ium dichloride](/img/structure/B5156103.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(methyl)amine](/img/structure/B5156106.png)
